molecular formula C13H10O3 B044642 4'-Hydroxy-biphenyl-3-carboxylic acid CAS No. 121629-21-8

4'-Hydroxy-biphenyl-3-carboxylic acid

Cat. No. B044642
M. Wt: 214.22 g/mol
InChI Key: WINNQOZTIDYENK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid has been achieved through multiple methods. One notable method involves starting from 4-hydroxybiphenyl as the starting material, undergoing processes such as esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis to achieve an overall yield of 57.8% (Cai Ji-wen, 2007). Another method reported the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates via a base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates (P. Joshi et al., 2016).

Molecular Structure Analysis

The molecular structure of 4'-Hydroxy-biphenyl-3-carboxylic acid derivatives has been characterized by various spectroscopic methods. For instance, the crystal structure of certain organotin(IV) carboxylates synthesized with 4'-hydroxybiphenyl-3-carboxylic acid showed the tin atom in an asymmetric unit existing in a trigonal bipyramidal geometry (F. Ahmad et al., 2002).

Chemical Reactions and Properties

Several studies have explored the chemical reactions and properties of 4'-hydroxy-biphenyl-3-carboxylic acid and its derivatives. For example, the synthesis of certain biphenyl 4-carboxylic acid derivatives involved reactions with different aromatic aldehydes to yield novel compounds characterized by elemental analysis, IR, 1H NMR, and mass spectra (Anil Patel et al., 2009).

Physical Properties Analysis

The physical properties of 4'-hydroxy-biphenyl-3-carboxylic acid derivatives have been the subject of various studies. For instance, polymorphism and phase transitions in poly(4'-hydroxybiphenyl-4-carboxylic acid) were observed, revealing orthorhombic crystal lattice structures and phase transitions indicative of the compound's complex physical behavior (Gert Schwarz & H. Kricheldorf, 1995).

Chemical Properties Analysis

The chemical properties of 4'-hydroxy-biphenyl-3-carboxylic acid and its derivatives are closely linked to their structure. Research on various derivatives, including their synthesis, structural characterization, and application in forming metal-organic frameworks (MOFs), highlights the versatility of this compound in designing materials with specific chemical functionalities (Yongliang Shao et al., 2016).

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: 3HBCA is used in the synthesis of wholly aromatic copolyesters . These copolyesters are based on m-substituted bifunctional comonomers—4’-hydroxybiphenyl-3-carboxylic (3HBCA) and 3-hydroxybenzoic (3HBA) acids .
  • Methods of Application or Experimental Procedures: The copolyesters were synthesized with molar ratios of 3HBCA:3HBA from 0:100 to 60:40, respectively . NMR and FTIR spectroscopy methods were used to prove the full compliance of the copolymer composition with the target ratio of comonomers, as well as high compositional homogeneity .
  • Results or Outcomes: The resulting copolyesters have a sufficiently high molecular weight and their intrinsic viscosity values are in the range of 0.6–0.8 dL/g . Thermal analysis showed that all 3HBCA-3HBA copolyesters are amorphous, and with an increase in the content of biphenyl units (3HBCA), the glass transition temperature increases significantly (up to 190 °C) . The onset of the intense thermal decomposition of the synthesized polyesters occurs above 450 °C .

Application in Synthesis of Thermotropic Copolyesters

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: HBCA is used in the synthesis of novel copolyesters based on polyethylene terephthalate (PET) and 4’-hydroxy-biphenyl-4-carboxylic acid (HBCA) by melt polycondensation .
  • Methods of Application or Experimental Procedures: The copolyesters were synthesized by melt polycondensation of bis (2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst . A set of copolymers containing 20–80 mol% of HBCA units was prepared .
  • Results or Outcomes: The copolyesters comprising 60–80 mol% of HBCA possessed increased heat resistance and formed nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation was accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values . The mechanical characteristics of these LC copolyesters showed similar or better values than those of well-known LC polymers .

Application in Synthesis of Thermotropic Copolyesters

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: HBCA is used in the synthesis of novel copolyesters based on polyethylene terephthalate (PET) and 4’-hydroxy-biphenyl-4-carboxylic acid (HBCA) by melt polycondensation .
  • Methods of Application or Experimental Procedures: The copolyesters were synthesized by melt polycondensation of bis (2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst . A set of copolymers containing 20–80 mol% of HBCA units was prepared .
  • Results or Outcomes: The copolyesters comprising 60–80 mol% of HBCA possessed increased heat resistance and formed nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation was accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values . The mechanical characteristics of these LC copolyesters showed similar or better values than those of well-known LC polymers .

properties

IUPAC Name

3-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINNQOZTIDYENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352293
Record name 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-biphenyl-3-carboxylic acid

CAS RN

121629-21-8
Record name 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121629-21-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Radhika, HT Srinivasa, BK Sadashiva - Liquid crystals, 2011 - Taylor & Francis
… A new series of novel hockey stick-shaped compounds derived from 4-hydroxy biphenyl-3-carboxylic acid have been synthesised. The five-ring compounds were prepared following a …
Number of citations: 29 www.tandfonline.com
RK Rawal, SB Katti, N Kaushik-Basu, P Arora… - Bioorganic & medicinal …, 2008 - Elsevier
Hepatitis C virus (HCV) NS5B RNA polymerase is crucial for replicating the HCV RNA genome and is an attractive target for developing anti-HCV drugs. A novel series of 2,3-diaryl-1,3-…
Number of citations: 69 www.sciencedirect.com
B Narasimhan, P Kumar, D Sharma - Acta Pharmaceutica …, 2010 - actapharmsci.com
… The results showed that 2',4'-difluoro-4-hydroxy-biphenyl-3-carboxylic acid benzylidene-hydrazide (10) exhibited appreciable antimycobacterial activity. …
Number of citations: 76 www.actapharmsci.com
C Xie - 2000 - search.proquest.com
… 3\5,-Di-f-biitvl-4-hydroxy-biphenyl-3-carboxylic acid, synthesis A (4.3A, Scheme 4.4) … 3\5,-Di-r-butyl-4-hydroxy-biphenyl-3-carboxylic acid, synthesis B (4.3B) …
Number of citations: 2 search.proquest.com
RD Advant - 1984 - ir.unishivaji.ac.in
… ,64 pyramidone,65 alloxantin,66 nitroso-R-salt,67 isonitroso dimethyldihydroresorcinol,68 disodiurn-l,2-dihydroxybenzene-3,5-disulfonate,69 4-hydroxy biphenyl-3-carboxylic acid,70 …
Number of citations: 0 ir.unishivaji.ac.in

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